molecular formula C14H13FO3 B6374336 5-(3,5-Dimethoxyphenyl)-3-fluorophenol CAS No. 1261965-75-6

5-(3,5-Dimethoxyphenyl)-3-fluorophenol

Cat. No.: B6374336
CAS No.: 1261965-75-6
M. Wt: 248.25 g/mol
InChI Key: FBDHWLRFGBAMPR-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-fluorophenol: is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-fluorophenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide

    Temperature: 80-120°C

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives

    Reduction: Reduced phenolic compounds

    Substitution: Amino or thiol-substituted phenolic compounds

Scientific Research Applications

Chemistry:

In organic synthesis, 5-(3,5-Dimethoxyphenyl)-3-fluorophenol serves as a building block for the synthesis of more complex molecules

Biology and Medicine:

The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceuticals. The presence of fluorine and methoxy groups can enhance the bioavailability, metabolic stability, and overall efficacy of drug candidates.

Industry:

In the material science industry, this compound can be utilized in the development of advanced materials with specific properties, such as improved thermal stability, chemical resistance, and optical characteristics.

Mechanism of Action

The mechanism by which 5-(3,5-Dimethoxyphenyl)-3-fluorophenol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The presence of fluorine and methoxy groups can influence the binding affinity and selectivity of the compound towards its targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

    Biomolecules: Interaction with other biomolecules can lead to changes in cellular processes.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.

    2-(3,4-Dimethoxyphenyl)ethan-1-amine: Another compound with methoxy groups, used in different applications.

Uniqueness:

5-(3,5-Dimethoxyphenyl)-3-fluorophenol is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDHWLRFGBAMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684392
Record name 5-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-75-6
Record name 5-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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